Omigapil maleate
Omigapil maleate
CGP 3466 is a GAPDH ligand. Immobilized CGP 3466 binds to GAPDH from rat hippocampus extracts and to purified recombinant rabbit muscle GAPDH using affinity purification. CGP 3466 reduces PAJU cell apoptosis induced by rotenone. CGP 3466 dose-dependently increases survival of trophically withdrawn PC12 cells, decreases cytosine arabinoside-induced apoptosis of cerebellar granule cells, and increases the number of tyrosine hydroxylase-positive (TH+) mesencephalic dopaminergic neurons in vitro. Oral administration of CGP 3466 (0.14 mg/kg) increases the number of TH+ dopaminergic neurons in a rat model of Parkinson's disease induced by MPTP. It also reduces delayed acquisition in the Morris maze in a 6-OHDA-treated rat model of Parkinson's disease and increases survival in progressive motor neuronopathy (pmn) mice, a genetic model of amyotrophic lateral sclerosis (ALS). Formulations containing CGP 3466 are under clinical investigation for the treatment of Parkinson’s disease and ALS.
Omigapil maleate is a drug that was developed by Novartis and tested in clinical trials for its ability to help treat Parkinson/'s disease (PD) and amyotrophic lateral sclerosis (ALS). The development for PD and ALS have been terminated due to lack of benefit, but Santhera Pharmaceuticals bought the compound for development for the treatment of congenital muscular dystrophy (CMD).
Omigapil maleate is a drug that was developed by Novartis and tested in clinical trials for its ability to help treat Parkinson/'s disease (PD) and amyotrophic lateral sclerosis (ALS). The development for PD and ALS have been terminated due to lack of benefit, but Santhera Pharmaceuticals bought the compound for development for the treatment of congenital muscular dystrophy (CMD).
Brand Name:
Vulcanchem
CAS No.:
200189-97-5
VCID:
VC20885622
InChI:
InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
Molecular Formula:
C23H21NO5
Molecular Weight:
391.4 g/mol
Omigapil maleate
CAS No.: 200189-97-5
Cat. No.: VC20885622
Molecular Formula: C23H21NO5
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | CGP 3466 is a GAPDH ligand. Immobilized CGP 3466 binds to GAPDH from rat hippocampus extracts and to purified recombinant rabbit muscle GAPDH using affinity purification. CGP 3466 reduces PAJU cell apoptosis induced by rotenone. CGP 3466 dose-dependently increases survival of trophically withdrawn PC12 cells, decreases cytosine arabinoside-induced apoptosis of cerebellar granule cells, and increases the number of tyrosine hydroxylase-positive (TH+) mesencephalic dopaminergic neurons in vitro. Oral administration of CGP 3466 (0.14 mg/kg) increases the number of TH+ dopaminergic neurons in a rat model of Parkinson's disease induced by MPTP. It also reduces delayed acquisition in the Morris maze in a 6-OHDA-treated rat model of Parkinson's disease and increases survival in progressive motor neuronopathy (pmn) mice, a genetic model of amyotrophic lateral sclerosis (ALS). Formulations containing CGP 3466 are under clinical investigation for the treatment of Parkinson’s disease and ALS. Omigapil maleate is a drug that was developed by Novartis and tested in clinical trials for its ability to help treat Parkinson/'s disease (PD) and amyotrophic lateral sclerosis (ALS). The development for PD and ALS have been terminated due to lack of benefit, but Santhera Pharmaceuticals bought the compound for development for the treatment of congenital muscular dystrophy (CMD). |
|---|---|
| CAS No. | 200189-97-5 |
| Molecular Formula | C23H21NO5 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid |
| Standard InChI | InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
| Standard InChI Key | SQAZQLMBEHYFJA-BTJKTKAUSA-N |
| Isomeric SMILES | CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
| SMILES | CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
| Canonical SMILES | CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator